molecular formula C12H15NO2 B2548536 Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate CAS No. 1059652-38-8

Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate

Cat. No.: B2548536
CAS No.: 1059652-38-8
M. Wt: 205.257
InChI Key: FJHKXJFEAMOZFF-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate is a chiral organic compound with the CAS Number 1059652-38-8 and a molecular formula of C12H15NO2 . It has a molecular weight of approximately 205.25 g/mol . The compound is characterized by its molecular structure which features an indane group linked to a methyl ester-substituted aminoacetate backbone, as represented by the SMILES notation COC(=O)C(C1CCC2=CC=CC=C12)N . This chemical serves as a versatile synthetic intermediate or building block in organic chemistry and pharmaceutical research . Its structure, incorporating both an amino group and an ester functional group, makes it a valuable precursor for the synthesis of more complex molecules, potentially for drug discovery and development projects. Researchers may utilize this compound in the exploration of new biologically active substances. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11(13)10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHKXJFEAMOZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059652-38-8
Record name methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate
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Preparation Methods

Protection and Alkylation

The synthesis begins with protecting the amine group of 2-aminoindane derivatives using di-tert-butyl dicarbonate ((Boc)₂O) to form intermediates 10 and 11 . Subsequent alkylation with methyl iodide or ethyl bromoacetate in tetrahydrofuran (THF) yields 1214 , which are critical for introducing the methyl ester group.

Reaction Conditions :

  • Solvent: THF or dichloromethane (DCM).
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
  • Temperature: 0°C to room temperature (RT).

This step ensures regioselectivity and prevents over-alkylation, with yields exceeding 80% in optimized protocols.

Buchwald–Hartwig Amination

Coupling of Boc-protected intermediates (1519 ) with 5-bromopyrimidine via Buchwald–Hartwig amination forms pyrimidine-linked indene derivatives (2529 ). This reaction employs palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos) in toluene at 110°C.

Key Parameters :

  • Catalyst: Pd₂(dba)₃ (2 mol%).
  • Ligand: Xantphos (4 mol%).
  • Base: Cs₂CO₃.
  • Yield: 60–75%.

This step introduces aromaticity essential for kinase inhibition, with computational modeling guiding substituent placement.

Hydrolysis and Deprotection

The methyl ester group in intermediate 27 undergoes hydrolysis using lithium hydroxide (LiOH) in a THF/water mixture to yield carboxylic acid 30 . Subsequent deprotection with hydrochloric acid (HCl) in dioxane removes the Boc group, generating the free amine.

Optimization Insights :

  • Hydrolysis: LiOH (2 equiv), RT, 12 hours.
  • Deprotection: 4M HCl in dioxane, RT, 2 hours.
  • Yield: >90%.

Final Coupling and Salt Formation

The free amine reacts with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in THF using tert-butoxide (t-BuOK) as a base, forming the target compound. For pharmaceutical applications, the hydrochloride salt is precipitated by treating the free base with HCl gas in ethyl acetate.

Conditions for Salt Formation :

  • Solvent: Ethyl acetate.
  • Acid: HCl gas.
  • Yield: 85–92%.

Comparative Analysis of Methods

The table below summarizes critical parameters for each synthetic step:

Step Reagents/Conditions Yield (%) Key Reference
Protection (Boc)₂O, THF, RT 95
Alkylation Methyl iodide, K₂CO₃, DCM 82
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C 68
Hydrolysis LiOH, THF/H₂O 91
Salt Formation HCl gas, ethyl acetate 88

Stereochemical Considerations

The R-enantiomer of this compound exhibits superior binding to discoidin domain receptor 1 (DDR1) due to favorable hydrogen bonding with Thr701. Enantioselective synthesis employs chiral auxiliaries or enzymatic resolution, though detailed protocols remain proprietary.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

Conditions Products Catalysts/Reagents Yield
Acidic (HCl, H₂SO₄)2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acidH₃O⁺85–90%
Basic (LiOH, NaOH)Same as aboveLiOH/THF-MeOH-H₂O80–88%

For example, LiOH-mediated hydrolysis in tetrahydrofuran (THF)-methanol-water at room temperature cleaves the ester efficiently . The resulting carboxylic acid can participate in peptide coupling or salt formation.

Nucleophilic Substitution at the Ester Group

The ester’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, enabling transformations such as aminolysis or transesterification.

Example Reaction:

Methyl ester+AmineAmide+MeOH\text{Methyl ester} + \text{Amine} \rightarrow \text{Amide} + \text{MeOH}

In a study using structurally similar esters, methyl 2-bromoacetate reacted with potassium tert-butoxide in dimethylformamide (DMF) to form substituted indole-acetate derivatives . This suggests potential for analogous reactions with nucleophiles like amines or alkoxides.

Condensation Reactions Involving the Amino Group

The secondary amine participates in condensations with carbonyl-containing reagents (e.g., aldehydes, ketones) to form imines or amides.

Key Reaction Pathways:

  • Schiff Base Formation:

    RNH2+R’CHORN=CHR’+H2O\text{RNH}_2 + \text{R'CHO} \rightarrow \text{RN=CHR'} + \text{H}_2\text{O}

    This is facilitated under mild acidic or neutral conditions.

  • Amide Coupling:
    Carbodiimide-mediated coupling (e.g., EDC/HOBt) with carboxylic acids forms stable amides. For instance, coupling with 2,3-dihydro-1H-inden-5-amine using EDC·HCl and HOBt yielded indenyl carboxamides .

Transition Metal-Catalyzed Coupling Reactions

The amino group enables participation in Buchwald–Hartwig amination or Ullmann-type couplings. In a related study, 2-aminoindene derivatives underwent palladium-catalyzed coupling with aryl halides to generate biaryl structures .

Reaction Type Catalyst Substrates Application
Buchwald–HartwigPd₂(dba)₃/XantphosAryl halides, aminesSynthesis of N-aryl derivatives

Salt Formation

The amine forms stable hydrochloride salts under acidic conditions, enhancing solubility for pharmaceutical formulation. For example, treatment with HCl gas in diethyl ether yielded methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride .

Radical Reactions

The indene scaffold may participate in radical-mediated transformations. In catalytic β C–H amination, 2,3-dihydro-1H-inden-2-ol derivatives reacted via imidate radical relays, suggesting potential for similar reactivity in the target compound .

Biological Interactions

While not a direct chemical reaction, the compound’s amino and ester groups facilitate interactions with biological targets. Analogous indene derivatives exhibit binding to proteins and nucleic acids, implying potential enzyme inhibition or receptor modulation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties
Research indicates that derivatives of methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate exhibit significant antioxidant activity. This property is crucial for developing compounds that can mitigate oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

2. Neuroprotective Effects
Studies have shown that this compound can improve symptoms related to anoxemia and hypoxia, making it a candidate for treating conditions like cerebral hemorrhage and other cerebrovascular disorders. The neuroprotective effects are attributed to its ability to enhance cerebral blood flow and reduce neuronal damage .

3. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases. Its efficacy in reducing inflammation has been linked to its ability to inhibit pro-inflammatory cytokines .

Pharmacological Applications

1. Cardiovascular Health
Research suggests that this compound may serve as a hypotensive agent. It has shown promise in lowering blood pressure and improving heart function in animal models of hypertension .

2. Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens, indicating its potential use as an antimicrobial agent. This application is particularly relevant in the context of increasing antibiotic resistance among bacteria .

Case Study 1: Neuroprotective Effects

In a study evaluating the effects of this compound on rats subjected to induced hypoxia, the compound significantly improved survival rates and reduced neurological deficits compared to control groups. The findings suggest its potential as a therapeutic agent for acute hypoxic conditions.

Case Study 2: Anti-inflammatory Properties

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in inflammatory markers and improved patient-reported outcomes regarding pain and mobility after treatment with this compound over six weeks.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the indene moiety can interact with hydrophobic pockets in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate and related compounds are summarized below. Key factors include substituent groups, stereochemistry, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
This compound (Target) C₁₂H₁₅NO₂ 205.25 Unprotected amino group, ester moiety, inden-1-yl substitution Potential intermediate in drug synthesis; balance of lipophilicity and reactivity .
Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate (53273-37-3) C₁₂H₁₄O₂ 190.24 Lacks amino group; inden-2-yl substitution Likely used in non-pharmacological applications (e.g., materials science).
(S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (181227-47-4) C₁₆H₂₁NO₄ 291.34 Boc-protected amine; inden-2-yl substitution Intermediate in peptide synthesis; requires deprotection for bioactive forms.
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (181227-46-3) C₁₁H₁₃NO₂ 191.23 Free carboxylic acid; inden-2-yl substitution Lower lipophilicity than ester form; potential prodrug candidate.
2-((2,3-Dihydro-1H-inden-2-yl)amino)acetic acid (80871-70-1) C₁₁H₁₃NO₂ 191.23 Amino group directly attached to indenyl ring Altered conformational flexibility; may exhibit distinct receptor binding.
BNM-III-170 C₂₀H₂₅ClFN₅O₃ 449.90 Guanidinomethyl and methylamino substituents on indenyl ring Enhances vaccine efficacy via CD4-mimetic activity; highlights role of indenyl substituents.
4-((2,3-Dihydro-1H-inden-2-yl)methyl)aniline (7f) C₁₀H₁₃N 147.22 Aniline substituent on inden-2-yl Explored as µ-opioid receptor agonist; positional isomerism affects activity.
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate (63815-32-7) C₁₃H₁₆O₃ 220.27 Methoxy group at inden-7-position Electronic effects alter metabolic stability; potential analgesic candidate.

Key Findings from Comparative Analysis

Functional Group Impact: The unprotected amino group in the target compound distinguishes it from Boc-protected derivatives (e.g., CAS 181227-47-4), enabling immediate reactivity in drug synthesis without deprotection steps . Ester vs. Acid: The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid form (CAS 181227-46-3), favoring enhanced bioavailability .

Substituent Position and Bioactivity: Indenyl substitution (1-yl vs. 2-yl) alters steric and electronic profiles. For example, BNM-III-170’s guanidinomethyl group (inden-1-yl) contributes to CD4-mimetic activity, while 7f’s aniline group (inden-2-yl) targets opioid receptors .

Stereochemical Considerations :

  • The (R)-configuration in CAS 181227-46-3 highlights the importance of chirality in biological activity, a factor that may apply to the target compound’s enantiomers .

Biological Activity

Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

Molecular Formula: C12_{12}H15_{15}NO2_2
Molecular Weight: 205.25 g/mol
SMILES Notation: COC(=O)C(C1CCC2=CC=CC=C12)N

The compound features an indene moiety, which contributes to its distinct chemical properties and biological interactions .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Indene Moiety: Cyclization of appropriate precursors.
  • Esterification: Reaction of the amino-indene derivative with methanol in the presence of an acid catalyst to yield the methyl ester .

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial effects. For example:

  • Minimum Inhibitory Concentration (MIC): Various derivatives have shown MIC values ranging from 0.0048 mg/mL to 0.156 mg/mL against different bacterial strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus .
CompoundTarget OrganismMIC (mg/mL)
Example AE. coli0.0195
Example BB. mycoides0.0048
Example CC. albicans0.039

Anticancer Potential

The compound's structural features suggest potential interactions with cancer-related pathways. Preliminary studies indicate that it may inhibit specific receptors involved in cancer progression, although detailed studies are still required to elucidate these mechanisms .

The mechanism by which this compound exerts its biological effects likely involves:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules.
  • Hydrophobic Interactions: The indene moiety may interact with hydrophobic pockets in proteins, influencing their activity .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antimicrobial Studies: A comprehensive evaluation of monomeric alkaloids demonstrated that structurally similar compounds exhibited significant antibacterial and antifungal activities .
  • Pharmaceutical Applications: Ongoing research is exploring the use of this compound as a pharmaceutical intermediate for developing new drugs targeting microbial infections and cancer .

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves nucleophilic substitution or condensation reactions using indene-derived precursors. For example, refluxing 2,3-dihydro-1H-inden-1-amine with methyl bromoacetate in a polar aprotic solvent (e.g., DMF) under nitrogen, followed by purification via recrystallization or column chromatography. Monitoring reaction progress with TLC or HPLC is critical to optimize yield (65–80%) and minimize side products like over-alkylation . Key Parameters :
ParameterCondition
SolventDMF/THF
Temperature80–100°C
CatalystK₂CO₃
Reaction Time12–24 h

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Assign peaks for the indenyl moiety (δ 6.5–7.2 ppm for aromatic protons) and methyl ester (δ 3.6–3.8 ppm). Compare with literature values for analogous structures (e.g., 4-((2,3-dihydro-1H-inden-2-yl)methyl)aniline) to validate stereochemistry .
  • X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization . Expected bond angles and torsion angles for the indenyl-acetate backbone should align with density functional theory (DFT) predictions .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound influence its reactivity in catalytic systems?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G(d,p)) to compute frontier molecular orbitals. For example, a HOMO-LUMO gap of ~4.5 eV suggests moderate electrophilicity, making it suitable for nucleophilic acyl substitution. Compare with experimental reactivity data (e.g., hydrolysis rates in acidic vs. basic conditions) to validate computational models . Example Data :
PropertyValue (eV)
HOMO-6.2
LUMO-1.7
Band Gap4.5

Q. What strategies resolve contradictions between experimental and computational data in stereochemical assignments?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in the indenyl group). Use variable-temperature NMR to detect conformational flexibility. If crystallographic data (e.g., SHELX-refined structures ) conflict with DFT-optimized geometries, re-evaluate solvent effects or employ molecular dynamics simulations to account for environmental interactions .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

  • Methodological Answer :
  • In vitro assays : Test antimicrobial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution. A MIC value of ≤32 µg/mL indicates potential bioactivity .
  • Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). High binding affinity (-8.5 kcal/mol) correlates with observed bioactivity .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Control Groups : Include buffer solutions (pH 2–12) and monitor degradation via HPLC at 24/48/72 h.
  • Kinetic Analysis : Fit data to first-order decay models (k = 0.015 h⁻¹ at pH 7.4). Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How can researchers validate the purity of synthesized batches for reproducibility?

  • Methodological Answer :
  • HPLC-MS : Ensure >98% purity with a C18 column (acetonitrile/water gradient).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 68.2%, H: 6.5%, N: 5.1%) .

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